1-Boc-4-chloro-7-azaindole 1-Boc-4-chloro-7-azaindole
Brand Name: Vulcanchem
CAS No.: 945599-50-8
VCID: VC2294482
InChI: InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
SMILES: CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl
Molecular Formula: C12H13ClN2O2
Molecular Weight: 252.69 g/mol

1-Boc-4-chloro-7-azaindole

CAS No.: 945599-50-8

Cat. No.: VC2294482

Molecular Formula: C12H13ClN2O2

Molecular Weight: 252.69 g/mol

* For research use only. Not for human or veterinary use.

1-Boc-4-chloro-7-azaindole - 945599-50-8

Specification

CAS No. 945599-50-8
Molecular Formula C12H13ClN2O2
Molecular Weight 252.69 g/mol
IUPAC Name tert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChI InChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Standard InChI Key NILMPLDZXMKZKH-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl
Canonical SMILES CC(C)(C)OC(=O)N1C=CC2=C(C=CN=C21)Cl

Introduction

Chemical Structure and Properties

1-Boc-4-chloro-7-azaindole (CAS: 945599-50-8) is characterized by its azaindole core structure with strategic modifications. The compound contains a tert-butoxycarbonyl (Boc) protecting group at the nitrogen at position 1 and a chlorine atom at position 4 of the azaindole scaffold. This combination creates a molecular entity with unique chemical properties and synthetic utility.

Structural Characteristics

The molecule consists of a 7-azaindole core, which is a bicyclic heterocyclic compound containing a pyrrole ring fused to a pyridine ring. The "7-aza" designation indicates the presence of a nitrogen atom at position 7 in the indole numbering system. The Boc group (tert-butoxycarbonyl) serves as a protective group for the nitrogen at position 1, while the chlorine substituent at position 4 provides a reactive site for further chemical modifications.

Physical and Chemical Properties

The physical and chemical properties of 1-Boc-4-chloro-7-azaindole are summarized in the following table:

PropertyValue
Chemical FormulaC₁₂H₁₃ClN₂O₂
Molecular Weight252.69 g/mol
IUPAC Nametert-butyl 4-chloropyrrolo[2,3-b]pyridine-1-carboxylate
Standard InChIInChI=1S/C12H13ClN2O2/c1-12(2,3)17-11(16)15-7-5-8-9(13)4-6-14-10(8)15/h4-7H,1-3H3
Standard InChIKeyNILMPLDZXMKZKH-UHFFFAOYSA-N
CAS Number945599-50-8

The Boc group in this compound is particularly significant as it serves as a protecting group for the indole nitrogen. This protection is essential in multi-step synthesis processes where selective reactivity is required. The tert-butoxycarbonyl group can be selectively removed under acidic conditions, allowing for controlled deprotection at desired stages of synthesis.

Synthesis Methods

The synthesis of 1-Boc-4-chloro-7-azaindole typically involves multiple steps, with different approaches possible depending on the starting materials and desired purity.

General Synthetic Approach

While the search results don't provide a direct synthetic route specifically for 1-Boc-4-chloro-7-azaindole, we can infer likely synthetic pathways based on related compounds. A common approach would involve:

  • Beginning with 7-azaindole as the starting material

  • Protection of the nitrogen at position 1 with a Boc group

  • Chlorination at position 4 of the protected azaindole

Synthesis of Related Intermediates

From patent information, we can understand the synthesis of 4-chloro-7-azaindole, which would be a key intermediate or precursor in the synthesis pathway:

  • Oxidation of 7-azaindole using hydrogen peroxide to form N-oxide-7-azaindole

  • Treatment with phosphorus oxychloride (POCl₃) in acetonitrile, using diisopropyl ethylamine as a catalyst

  • Reaction at 80-100°C for several hours

  • Alkalinization of the mixture to pH 9 with NaOH to obtain 4-chloro-7-azaindole

The 4-chloro-7-azaindole obtained through this process could then be protected with a Boc group using typical protection conditions, such as reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Optimization Considerations

The synthesis of 1-Boc-4-chloro-7-azaindole requires careful consideration of reaction conditions to ensure high yields and purity. Table 2 outlines typical reaction parameters that would be considered in the optimization of such a synthesis:

ParameterTypical RangeConsiderations
Temperature0-100°CBoc protection typically at 0-25°C; chlorination at higher temperatures
Reaction Time1-8 hoursDependent on reagents and conditions
SolventTHF, ACN, DMFSelected based on solubility and reactivity
BaseDIPEA, TEA, NaHCritical for both protection and chlorination steps
PurificationRecrystallization, Column ChromatographyEssential for obtaining high-purity product

Applications in Research and Development

1-Boc-4-chloro-7-azaindole serves as a valuable building block in the synthesis of more complex molecules with pharmaceutical potential. Its applications span various therapeutic areas and synthetic chemistry contexts.

Pharmaceutical Applications

The 7-azaindole scaffold has emerged as an important structural motif in medicinal chemistry due to its versatility and ability to interact with various biological targets. Research has demonstrated that derivatives of 7-azaindole have potential applications in:

  • Antiviral research: 7-azaindole derivatives have shown promise in inhibiting the SARS-CoV-2 virus by targeting the S1-RBD-hACE2 interface

  • Kinase inhibitor development: The azaindole framework has been utilized in designing inhibitors for various kinases implicated in cancer and other diseases

  • Development of targeted therapeutics: The specific substitution pattern in 1-Boc-4-chloro-7-azaindole allows for further functionalization to create compounds with tailored pharmacological profiles

Structure-Activity Relationship Studies

Research involving 7-azaindole derivatives has provided insights into the structure-activity relationships that can guide drug development:

  • The presence of the Boc protecting group significantly impacts biological activity. Studies have shown that Boc-protected 7-azaindole derivatives generally exhibit reduced antiviral activity compared to their unprotected counterparts due to steric hindrance

  • Halogen substitution at position 4 influences binding interactions with target proteins. Specifically, halogenated derivatives have demonstrated enhanced binding properties in certain biological contexts

Table 3: Comparative Activity of Protected vs. Unprotected 7-azaindole Derivatives

Compound TypeRelative ActivityBinding CharacteristicsSpatial Considerations
Boc-protected derivativesLowerReduced target interactionSignificant steric hindrance
Unprotected derivativesHigherEnhanced target accessReduced spatial constraints
4-halogenated derivativesVariable (dependent on specific halogen)Enhanced interaction with specific binding pocketsHalogen bonding potential

Synthetic Utility

The unique structure of 1-Boc-4-chloro-7-azaindole provides multiple avenues for further chemical transformations, making it a valuable synthetic intermediate.

Reactive Sites and Transformations

The molecule contains several reactive sites that can undergo selective chemical transformations:

  • The chlorine at position 4 can participate in:

    • Nucleophilic aromatic substitution reactions

    • Cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)

    • Metal-halogen exchange

  • The Boc-protected nitrogen can be:

    • Selectively deprotected under acidic conditions

    • Used to control regioselectivity in further functionalization

  • The azaindole core itself can undergo:

    • C-H activation at various positions

    • Directed metalation for further functionalization

    • Ring modification reactions

Role in Medicinal Chemistry

In medicinal chemistry, 1-Boc-4-chloro-7-azaindole serves primarily as a protected intermediate rather than as a bioactive compound itself. The evidence from research on related compounds suggests that:

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